molecular formula C8H6ClNO B2657044 2-(3-Chlorophenyl)-2-hydroxyacetonitrile CAS No. 53313-92-1

2-(3-Chlorophenyl)-2-hydroxyacetonitrile

Cat. No.: B2657044
CAS No.: 53313-92-1
M. Wt: 167.59
InChI Key: VITRCPVSCQOAFP-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-hydroxyacetonitrile is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile typically involves the reaction of 3-chlorobenzaldehyde with cyanide sources under basic conditions. One common method is the reaction of 3-chlorobenzaldehyde with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-hydroxyacetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(3-chlorophenyl)-2-oxoacetonitrile.

    Reduction: The nitrile group can be reduced to form the corresponding amine, 2-(3-chlorophenyl)-2-hydroxyethylamine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(3-Chlorophenyl)-2-oxoacetonitrile

    Reduction: 2-(3-Chlorophenyl)-2-hydroxyethylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Chlorophenyl)-2-hydroxyacetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the hydroxy and nitrile groups allows for hydrogen bonding and electrostatic interactions with the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-hydroxyacetonitrile
  • 2-(3-Bromophenyl)-2-hydroxyacetonitrile
  • 2-(3-Methylphenyl)-2-hydroxyacetonitrile

Uniqueness

2-(3-Chlorophenyl)-2-hydroxyacetonitrile is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-hydroxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITRCPVSCQOAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of KCN (5.04 g, 78 mmol) in methanol (20 mL) was added 3-chlorobenzaldehyde (7.0 g, 50 mmol) at 0° C. under nitrogen atmosphere. Then acetic acid (4.4 mL) was added dropwise at 0° C. After 30 minutes, the mixture was warmed to 15° C. and stirred for 5 hours. Then the reaction mixture was concentrated to dryness and extracted with ethyl acetate (200 mL). The organic solution was washed with water (3×25 mL), brine (25 mL), dried over anhydrous sodium sulfate and concentrated to dryness. The resulting residue was purified by column chromatography (ethyl acetate:petroleum ether, 1:15) to afford (3-chloro-phenyl)-hydroxy-acetonitrile. (Yield 8.2 g, 97%). LC-MS: [M+Na]+ 190.
Name
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three

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